molecular formula C15H12ClN5O3S3 B2551631 2-(4-chlorophenoxy)-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 392299-53-5

2-(4-chlorophenoxy)-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2551631
CAS No.: 392299-53-5
M. Wt: 441.92
InChI Key: QNUOPXAMYVRDBR-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C15H12ClN5O3S3 and its molecular weight is 441.92. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research has led to the development of novel derivatives and compounds involving structures related to 2-(4-chlorophenoxy)-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide. For instance, novel N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives were synthesized using carbodiimide condensation, a method that allows for a convenient and fast way to prepare these compounds (Yu et al., 2014). This research highlights the versatility of thiazolidine and thiadiazole compounds in chemical synthesis, contributing to a broader understanding of their chemical behavior and potential for further applications in various fields of science.

Antimicrobial and Anticancer Applications

Further studies have explored the antimicrobial properties of derivatives related to the compound . For example, the synthesis and antimicrobial studies of 4-oxo-thiazolidine derivatives have been conducted, demonstrating the potential of these compounds in combating microbial infections (Patel, Mistry, & Desai, 2009). Additionally, the synthesis of new N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-[(5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives aimed at investigating their anticancer activities has shown promising results, with certain compounds exhibiting significant cytotoxic activity against cancer cell lines (Çevik et al., 2020).

Structural and Molecular Insights

The structural characterization of related compounds provides essential insights into their potential applications. For instance, the study of N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides reveals intricate details about their molecular structure and intermolecular interactions, contributing to the understanding of their reactivity and potential use in further scientific research (Boechat et al., 2011).

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN5O3S3/c16-9-1-3-10(4-2-9)24-7-11(22)18-14-20-21-15(27-14)26-8-12(23)19-13-17-5-6-25-13/h1-6H,7-8H2,(H,17,19,23)(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNUOPXAMYVRDBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN5O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.